Sapelin B
Overview
Description
Sapelin B is a naturally occurring triterpenoid compound with the molecular formula C30H50O4. It is known for its complex structure, which includes multiple rings and hydroxyl groups. This compound is primarily isolated from the bark of certain tree species, such as those belonging to the genus Entandrophragma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sapelin B involves several steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. extraction from natural sources remains the primary method. The bark of Entandrophragma cylindricum is harvested, dried, and subjected to solvent extraction. The crude extract is then purified using column chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sapelin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include modified triterpenoids with altered functional groups, which can be further utilized in various applications .
Scientific Research Applications
Sapelin B has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and cytotoxic effects.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of Sapelin B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in inflammation and cell proliferation. The compound can inhibit the activity of certain kinases and transcription factors, leading to reduced inflammation and cell growth. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Properties
IUPAC Name |
6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2,2-dimethyloxepane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-25,31-33H,9-17H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGYDXBCZOSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26790-94-3 | |
Record name | SAPELIN B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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